3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
CAS No.: 1803600-36-3
Cat. No.: VC2972933
Molecular Formula: C11H12ClF4N
Molecular Weight: 269.66 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1803600-36-3 |
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Molecular Formula | C11H12ClF4N |
Molecular Weight | 269.66 g/mol |
IUPAC Name | 3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C11H11F4N.ClH/c12-10(4-5-16-7-10)8-2-1-3-9(6-8)11(13,14)15;/h1-3,6,16H,4-5,7H2;1H |
Standard InChI Key | UYUZPICXGSZBGG-UHFFFAOYSA-N |
SMILES | C1CNCC1(C2=CC(=CC=C2)C(F)(F)F)F.Cl |
Canonical SMILES | C1CNCC1(C2=CC(=CC=C2)C(F)(F)F)F.Cl |
Introduction
Chemical Structure and Properties
Basic Chemical Information
3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is characterized by specific chemical and physical properties that define its behavior in biological systems and chemical reactions.
Property | Value |
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Molecular Formula | C11H12ClF4N |
Molecular Weight | 269.66 g/mol |
CAS Number | 1803600-36-3 |
IUPAC Name | 3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Parent Compound | CID 83824090 (3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine) |
Parent CAS Number | 1564461-37-5 |
Parent Molecular Weight | 233.20 g/mol |
The molecular structure consists of a pyrrolidine ring with a fluoro substituent at the 3-position, along with a 3-(trifluoromethyl)phenyl group also at the 3-position of the pyrrolidine ring . The compound exists as a hydrochloride salt, which enhances its solubility properties compared to the free base form .
Structural Features and Significance
The compound's unique structural elements contribute significantly to its physicochemical properties and potential biological activities:
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The pyrrolidine ring serves as a basic nitrogen-containing heterocycle common in many bioactive compounds
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The fluorine atom directly attached to the carbon at position 3 of the pyrrolidine creates a stereogenic center
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The trifluoromethyl group on the phenyl ring introduces strong electron-withdrawing effects
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The presence of multiple fluorine atoms influences lipophilicity, metabolic stability, and binding affinity to potential biological targets
These structural features collectively determine the compound's reactivity patterns, solubility profile, and potential interactions with biological macromolecules. The hydrochloride salt formation also affects important pharmaceutical parameters including solubility, dissolution rate, and stability .
Synthesis Methods
General Synthetic Approaches
The synthesis of 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves several carefully controlled steps to ensure high yield and purity.
The general synthetic pathway often includes:
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Initial formation of the pyrrolidine ring structure
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Attachment of the 3-(trifluoromethyl)phenyl group to the pyrrolidine scaffold
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Strategic fluorination at the 3-position of the pyrrolidine ring
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Conversion to the hydrochloride salt through acid treatment
Fluorination Strategies
The incorporation of fluorine atoms represents one of the most challenging aspects of synthesizing this compound. Several fluorination methodologies could be employed:
Electrophilic Fluorination Methods
These approaches typically utilize specialized fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at specific positions. These reagents deliver electrophilic fluorine ("F+") to electron-rich centers in the molecule .
Photoredox-Mediated Fluorination
Recent advances in synthetic methodology have enabled photoredox-catalyzed fluorination reactions, which proceed under milder conditions. These methods often utilize visible light in combination with photocatalysts such as fac-Ir(ppy)3 under blue LED irradiation .
The reaction conditions typically involve:
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Appropriate photocatalyst (e.g., fac-Ir(ppy)3)
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Controlled reaction temperature
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Specific solvent systems (such as DMF or acetonitrile)
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Additives that enhance reaction efficiency (such as triphenylphosphine)
Salt Formation
The final step in the preparation involves conversion of the free base to the hydrochloride salt. This process typically includes:
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Dissolving the free base in an appropriate organic solvent
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Treatment with hydrogen chloride (gaseous or in solution)
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Precipitation of the hydrochloride salt
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Isolation through filtration and purification techniques
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Careful drying under controlled conditions to avoid decomposition
Biological Activity and Mechanism of Action
Structure-Activity Relationships
The strategic positioning of fluorine atoms in this compound significantly influences its pharmacological profile:
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The fluorine at the 3-position of the pyrrolidine ring may control stereochemical aspects and conformational preferences
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The trifluoromethyl group on the phenyl ring enhances electrophilic character, potentially enabling participation in nucleophilic substitution reactions
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The fluorinated structure can block potential sites of metabolic degradation, enhancing metabolic stability
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The presence of multiple fluorine atoms typically reduces the pKa of nearby basic centers, potentially improving oral absorption and bioavailability
Research on related compounds indicates that fluorination can dramatically influence pharmacokinetic properties. For example, studies on fluorinated indole derivatives showed that incorporation of fluorine significantly reduced the pKa of the compounds, which had beneficial effects on oral absorption .
Applications in Research and Development
Medicinal Chemistry Applications
3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has potential applications across various fields of medicinal chemistry:
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As a building block for creating libraries of fluorinated derivatives with tailored pharmacological properties
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In the development of novel drug candidates targeting central nervous system disorders
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As an intermediate in the synthesis of more complex bioactive molecules
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For studying structure-activity relationships in drug discovery programs
Therapeutic Area | Potential Application | Mechanistic Rationale |
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Central Nervous System | Antipsychotic or anxiolytic agents | Interaction with serotonin or dopamine receptors |
Metabolic Disorders | Enzyme inhibitors | Binding to specific enzymes involved in metabolic pathways |
Inflammatory Conditions | Anti-inflammatory agents | Modulation of inflammatory signaling pathways |
Oncology | Kinase inhibitors | Interaction with protein kinases implicated in cell proliferation |
The fluorine substituents enhance binding affinity to specific receptors and enzymes, potentially leading to pharmacological effects relevant to these therapeutic applications .
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride, with subtle differences that can significantly affect their biological activities.
Structure-Property Relationships
The position and number of fluorine atoms significantly influence key properties:
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Lipophilicity: The trifluoromethyl group typically increases lipophilicity, while the position of the fluorine atom on the pyrrolidine ring can fine-tune this property
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Acidity/Basicity: Fluorine atoms reduce the basicity of the pyrrolidine nitrogen, which can improve oral bioavailability
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Metabolic Stability: Strategic placement of fluorine atoms blocks potential sites of oxidative metabolism
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Binding Selectivity: Different fluorination patterns lead to unique three-dimensional conformations that affect target selectivity
Analytical Characterization
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) serves as a critical method for:
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Assessing purity
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Separating potential stereoisomers
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Quantitative analysis
Physical Properties Evaluation
Important physical properties that require characterization include:
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Melting Point: Indicative of purity and crystal form
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Solubility Profile: Solubility in various solvents including water, which is enhanced by the hydrochloride salt formation
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pH-Dependent Behavior: Ionization state changes at different pH values
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Crystallinity: X-ray diffraction patterns for solid-state characterization
Future Research Directions
Expanding Structure-Activity Relationships
Future research could focus on:
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Systematic modification of the fluorination pattern to optimize binding to specific targets
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Exploration of stereochemical aspects through synthesis and evaluation of pure stereoisomers
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Development of more water-soluble derivatives while maintaining the core fluorinated scaffold
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Investigation of alternative salt forms with improved properties
Advanced Applications
Emerging applications might include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume